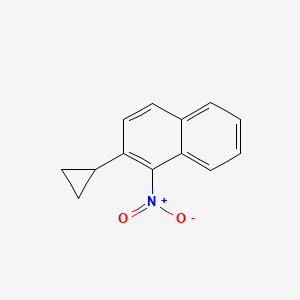

2-Cyclopropyl-1-nitronaphthalene

Description

The referenced material () focuses on 1-(2-Amino-6-nitrophenyl)ethanone (CAS 56515-63-0), a structurally distinct compound with the formula C₈H₈N₂O₃. This discrepancy highlights the need for additional authoritative sources to address the requested compound.

Properties

IUPAC Name |

2-cyclopropyl-1-nitronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c15-14(16)13-11-4-2-1-3-9(11)7-8-12(13)10-5-6-10/h1-4,7-8,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCRRHOIYLFENIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C3=CC=CC=C3C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Cyclopropyl-1-nitronaphthalene typically involves nitration reactions. One common method is the nitration of 1-nitronaphthalene using nitrogen dioxide (NO₂) as the nitrating reagent under mild conditions . This process can be catalyzed by various catalysts, such as sulfated zirconia (SO₄²⁻/ZrO₂), which promotes the reaction in the presence of molecular oxygen and acetic anhydride . The reaction conditions are generally mild, making it an environmentally friendly approach.

Chemical Reactions Analysis

2-Cyclopropyl-1-nitronaphthalene undergoes several types of chemical reactions, including:

Nitration: Further nitration can lead to the formation of dinitronaphthalene derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts. Major products formed from these reactions include dinitronaphthalene and aminonaphthalene derivatives .

Scientific Research Applications

2-Cyclopropyl-1-nitronaphthalene has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of drugs targeting specific molecular pathways.

Industry: It is used in the production of dyes, explosives, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-1-nitronaphthalene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can then interact with cellular components, leading to various biological effects . The compound’s ability to undergo electrophilic aromatic substitution also allows it to modify other molecules, potentially altering their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

No direct data on 2-Cyclopropyl-1-nitronaphthalene or its analogs are available in the provided evidence. However, general principles for comparing nitrated aromatic compounds can be inferred:

Key Comparison Criteria:

Structural Features: this compound would feature a naphthalene backbone substituted with a nitro group at position 1 and a cyclopropyl group at position 2. In contrast, 1-(2-Amino-6-nitrophenyl)ethanone () is a monocyclic benzene derivative with an amino group, nitro group, and acetyl substituent.

Reactivity: Nitro groups are typically electron-withdrawing, directing electrophilic substitution to meta/para positions. Cyclopropyl groups, being strained and electron-rich, may alter reactivity patterns compared to simpler alkyl/aryl substituents . The amino group in 1-(2-Amino-6-nitrophenyl)ethanone would confer basicity and participation in resonance, unlike the cyclopropyl substituent.

Toxicity and Hazards: The evidence notes that 1-(2-Amino-6-nitrophenyl)ethanone lacks thorough toxicological data but advises caution (P261, P262) .

Data Gaps and Limitations

The absence of specific data on This compound in the provided evidence underscores the necessity of consulting specialized databases (e.g., PubChem, Reaxys) or peer-reviewed studies. For a rigorous comparison, parameters such as:

- Spectroscopic data (NMR, IR),

- Thermal stability,

- Synthetic routes, and

- Biological activity must be evaluated using verified sources.

Biological Activity

2-Cyclopropyl-1-nitronaphthalene is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

This compound belongs to the class of nitroaromatic compounds, characterized by the presence of a nitro group (-NO2) attached to a naphthalene ring system. The cyclopropyl group contributes to its unique chemical reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to the nitro group, which can undergo redox reactions. This leads to the formation of reactive intermediates that interact with various biological molecules, potentially modulating cellular pathways. Such interactions can result in antimicrobial and anticancer effects, among other biological activities.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The mechanism likely involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity

Studies have shown that this compound and its derivatives may possess anticancer properties. The compound's ability to induce apoptosis in cancer cells has been documented, with specific focus on its effects on cell cycle regulation and apoptosis-related signaling pathways. For example, certain derivatives have been found to inhibit tumor growth in xenograft models, indicating their potential as therapeutic agents in oncology.

Study 1: Antimicrobial Efficacy

A study conducted on various nitroaromatic compounds, including this compound, assessed their antibacterial activities against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, highlighting its potential as a lead compound for further development.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| Control (Ampicillin) | 16 | Staphylococcus aureus |

| This compound | 64 | Escherichia coli |

| Control (Ciprofloxacin) | 32 | Escherichia coli |

Study 2: Anticancer Activity

In another study focusing on the anticancer effects of nitroaromatic compounds, this compound was evaluated for its cytotoxicity against various cancer cell lines. The findings revealed that the compound induced significant cell death in colorectal cancer cells through caspase-dependent apoptosis pathways.

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 (Colorectal Cancer) | 15 |

| MCF7 (Breast Cancer) | 20 |

| HeLa (Cervical Cancer) | 25 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.